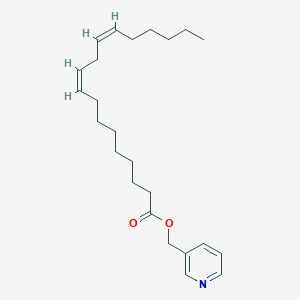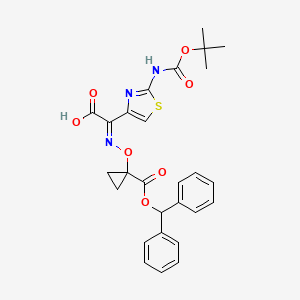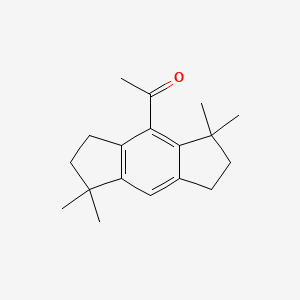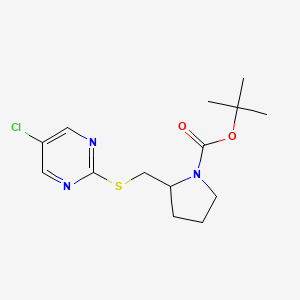![molecular formula C8H10O3 B13969138 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 861042-68-4](/img/structure/B13969138.png)
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furan with maleic anhydride, followed by hydrogenation and subsequent oxidation to introduce the ketone group . The reaction conditions typically involve room temperature and the use of toluene as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Applications De Recherche Scientifique
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific arrangement of functional groups and its bicyclic structure. This uniqueness allows it to participate in specific chemical reactions and interact with biological molecules in ways that similar compounds may not .
Propriétés
IUPAC Name |
3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCYZQNTYLFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665718 |
Source


|
| Record name | 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861042-68-4 |
Source


|
| Record name | 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)




![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)




